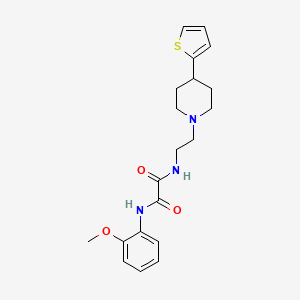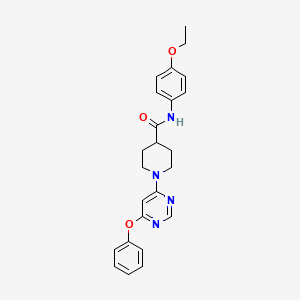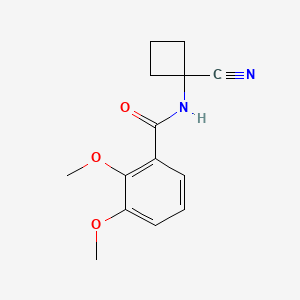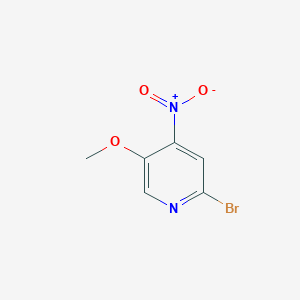
1-Benzyl-3-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Benzyl-3-(2,2,2-trifluoroethyl)urea” is a chemical compound with the molecular formula C11H12F3N2O. It is a derivative of urea, where one of the hydrogen atoms in urea is replaced by a benzyl group and another hydrogen atom is replaced by a 2,2,2-trifluoroethyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a urea core, with a benzyl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atoms of the urea . The 3D structure of the molecule can be viewed using specific software .
Scientific Research Applications
Anticancer Activity
Benzyl urea derivatives, including 1-Benzyl-3-(2,2,2-trifluoroethyl)urea, have been studied for their potential anticancer properties. Quantitative structure–activity relationship (QSAR) studies have shown a correlation between the structural properties of these derivatives and their anti-tumor activities. For example, certain benzyl urea compounds have demonstrated significant anti-proliferative activity in various human cancer cell lines, such as T-cell leukemia, myelogenous leukemia, and breast cancer, compared to the reference standard 5-flurouracil (Lokwani et al., 2011).
Synthesis and Chemical Reactions
The compound has been involved in studies focusing on expanding the substrate scope for C-H amination reactions. Oxidative C-H amination of N-trichloroethoxysulfonyl-protected ureas and guanidines using this compound demonstrates high yield for tertiary and benzylic-derived substrates. This method is significant due to the frequent occurrence of the resulting heterocyclic imidazolidin-2-ones and 2-aminoimidazolines in both natural products and therapeutically designed molecules (Kim et al., 2006).
Molecular Studies
This compound has been examined in molecular studies, such as NMR spectroscopic studies, to understand its solution conformation. This research provides insights into the molecular interactions and shielding phenomena of such compounds (Tel & Engberts, 2010).
Organocatalysis
Tris-ureas based on this compound have been explored for catalytic Michael addition reactions. These compounds effectively catalyze the addition reaction of β-nitro styrenes with various nucleophiles under ambient conditions, yielding high product conversion. Such studies highlight the potential of these tris-ureas in organocatalysis (Bera et al., 2015).
Crystal Structure Analysis
The crystal structure of related compounds, such as chlorfluazuron and flufenoxuron, which are benzoylurea insecticides, has been studied. These studies provide detailed insights into the molecular arrangement, hydrogen bonding, and three-dimensional architecture of these compounds (Cho et al., 2015; Jeon et al., 2014).
properties
IUPAC Name |
1-benzyl-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)7-15-9(16)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVPCDUMIYQQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2845696.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2845698.png)
![ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate](/img/structure/B2845700.png)


![3-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-(2-thienyl)pyridazine](/img/structure/B2845705.png)




![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)
